1-(2-chlorobenzyl)-4-methyl-5-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-4-METHYL-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE is a complex organic compound that features a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-4-METHYL-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of intermediate compounds such as 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, followed by electrophilic cyclization and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHYL]-4-METHYL-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHYL]-4-METHYL-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-4-METHYL-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Pyrazolo[4,3-c]pyridine derivatives: These compounds have the same core structure and are studied for their antiproliferative and other biological activities.
Uniqueness
1-[(2-CHLOROPHENYL)METHYL]-4-METHYL-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C27H27ClN4O3 |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-methyl-5-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylpyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C27H27ClN4O3/c1-19-26-23(17-25(34)30(19)16-8-15-29-14-7-13-24(29)33)31(18-20-9-5-6-12-22(20)28)32(27(26)35)21-10-3-2-4-11-21/h2-6,9-12,17H,7-8,13-16,18H2,1H3 |
InChI Key |
OPWIRJKWKBGRBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CCCN3CCCC3=O)N(N(C2=O)C4=CC=CC=C4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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